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molecular formula C13H15NO2 B8435403 6-tert-butyl-4H-isoquinoline-1,3-dione

6-tert-butyl-4H-isoquinoline-1,3-dione

Cat. No. B8435403
M. Wt: 217.26 g/mol
InChI Key: ZFOVPLCUZSCXID-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

4-tert-Butyl-2-carboxymethyl-benzoic acid (90 mg, 0.38 mmol) and urea (45 mg, 0.75 mmol) were grinded and mixed in a round bottle flask, then placed into an oil bath, preheated to 145° C. The flask is kept at this temperature for 1 hour before it is cooled to room temperature. Chromatography of the residue afforded the title compound (45 mg, 55%). MS (ESI): 216.1 (M−1)−1.
Name
4-tert-Butyl-2-carboxymethyl-benzoic acid
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mg
Type
reactant
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[C:7]([CH2:14][C:15]([OH:17])=O)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH2:18]C(N)=O>>[C:1]([C:5]1[CH:6]=[C:7]2[C:8](=[CH:12][CH:13]=1)[C:9](=[O:10])[NH:18][C:15](=[O:17])[CH2:14]2)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
4-tert-Butyl-2-carboxymethyl-benzoic acid
Quantity
90 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)CC(=O)O
Name
Quantity
45 mg
Type
reactant
Smiles
NC(=O)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed in a round bottle flask
CUSTOM
Type
CUSTOM
Details
placed into an oil bath
CUSTOM
Type
CUSTOM
Details
preheated to 145° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2CC(NC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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